molecular formula C9H8BrF3O B3041865 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol CAS No. 396681-15-5

2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B3041865
CAS No.: 396681-15-5
M. Wt: 269.06 g/mol
InChI Key: WCIXJLNBNKAVDB-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol (C₉H₈BrF₃O) is a brominated ethanol derivative featuring a trifluoromethylphenyl substituent. This compound is structurally characterized by a hydroxyl group on the first carbon, a bromine atom on the second carbon, and a 3-(trifluoromethyl)phenyl group attached to the first carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical synthesis .

highlights similar bromination and cyanation steps for related intermediates, indicating feasible routes for its preparation .

Properties

IUPAC Name

2-bromo-1-[3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIXJLNBNKAVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Elemental Bromine

The direct bromination of 1-[3-(trifluoromethyl)phenyl]ethanol with bromine in dichloromethane represents a straightforward pathway. Adapted from methods for analogous bromophenols, this reaction proceeds at 0–25°C over 18 hours. Bromine (1 equivalent) is added dropwise to a cooled solution of the ethanol precursor, followed by gradual warming to room temperature. Work-up involves quenching with aqueous sodium sulfite, extraction with ethyl acetate, and silica gel chromatography.

Key Data:

  • Yield: 3–5% (low due to competing side reactions).
  • Purity: >95% after purification.
  • Challenges: Regioselectivity issues necessitate chromatographic separation of ortho and para brominated isomers.

Catalytic Bromination with Hydrobromic Acid

Industrial-scale bromination employs hydrobromic acid (48% w/w) and hydrogen peroxide as oxidizing agents. This method, optimized for similar trifluoromethyl aromatics, minimizes byproduct formation. The reaction is conducted at 40–50°C for 6–8 hours, yielding 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanol with enhanced regiocontrol.

Key Data:

  • Yield: 62–68%.
  • Scale-Up: Compatible with continuous-flow reactors for throughput >100 kg/day.

Reduction of 2-Bromo-1-[3-(Trifluoromethyl)Phenyl]Propan-1-One

Sodium Borohydride Reduction

The ketone precursor, 2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one, is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. This method, derived from ketone reduction protocols, achieves quantitative conversion within 2 hours. The crude product is purified via recrystallization from hexane/ethyl acetate.

Key Data:

  • Yield: 89–92%.
  • Reaction Time: 2 hours.
  • Safety Note: Exothermic reaction requires controlled addition of NaBH₄.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10% w/w) facilitates hydrogenation of the ketone precursor under 1–3 bar H₂ pressure in ethanol. This method, adapted from nitro-group reductions, proceeds at 25°C for 20 hours. Filtration and solvent evaporation yield the ethanol derivative with minimal impurities.

Key Data:

  • Yield: 85–88%.
  • Catalyst Loading: 5–10% Pd/C by substrate weight.

Grignard Reaction with 2-Bromo-3-(Trifluoromethyl)Benzaldehyde

Synthesis of the Aldehyde Intermediate

2-Bromo-3-(trifluoromethyl)benzaldehyde is prepared via formylation of 1-bromo-3-(trifluoromethyl)benzene using dichloromethyl methyl ether and TiCl₄. The aldehyde is isolated by distillation (bp 78–80°C at 15 mmHg).

Grignard Addition

The aldehyde reacts with methylmagnesium bromide (3 equivalents) in tetrahydrofuran (THF) at −78°C. After quenching with ammonium chloride, the product is extracted with diethyl ether and purified via vacuum distillation.

Key Data:

  • Yield: 74–77%.
  • Purity: 98% (GC-MS analysis).

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Direct Bromination 3–5 18 Simple setup Low yield, poor regioselectivity
Catalytic Bromination 62–68 6–8 High scalability Requires H₂O₂, corrosive conditions
NaBH₄ Reduction 89–92 2 High yield, fast Sensitive to moisture
Catalytic Hydrogenation 85–88 20 Mild conditions High catalyst cost
Grignard Reaction 74–77 5 Excellent purity Multi-step synthesis

Industrial Production Considerations

Large-scale synthesis prioritizes catalytic bromination and NaBH₄ reduction due to their balance of yield and cost-efficiency. Continuous-flow systems mitigate safety risks associated with exothermic steps, while solvent recovery loops enhance sustainability. Regulatory compliance mandates rigorous control of bromine residues (<10 ppm).

Scientific Research Applications

2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The trifluoromethyl and bromine substituents significantly influence the compound’s properties. Below is a comparative analysis with analogous molecules:

Table 1: Key Properties of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol and Related Compounds
Compound Name Molecular Formula CAS Number Molecular Weight Key Features
This compound C₉H₈BrF₃O Not Provided 277.06 g/mol Hydroxyl group enhances solubility; trifluoromethyl increases lipophilicity
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone C₉H₆BrF₃O 2778386 275.04 g/mol Ketone precursor; higher reactivity in nucleophilic additions
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 1835-02-5 259.10 g/mol Methoxy groups improve electron density; lower lipophilicity
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone C₁₀H₅BrF₆O 2736170 343.05 g/mol Dual trifluoromethyl groups enhance steric hindrance and acidity
2-(3-Bromophenyl)ethanol C₈H₉BrO 28229-69-8 201.06 g/mol Lacks trifluoromethyl group; simpler structure with lower stability
Key Observations:

Trifluoromethyl vs. Methoxy Groups: The trifluoromethyl group in this compound increases electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone), leading to higher acidity and resistance to oxidation .

Dual Trifluoromethyl Groups: Compounds like 2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone exhibit enhanced metabolic stability but reduced solubility due to increased hydrophobicity .

Biological Activity

2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound, with a molecular formula of C9H8BrF3OC_9H_8BrF_3O and a molecular weight of approximately 269.06 g/mol, has garnered interest due to its potential applications in pharmaceuticals and materials science. The biological activity associated with this compound is primarily derived from its reactivity and the electronic properties imparted by the trifluoromethyl group.

The presence of the bromine atom in this compound allows it to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound's electrophilicity, which is crucial for further functionalization in synthetic chemistry.

Biological Activity

While specific biological activity data for this compound is limited, related compounds have been investigated for their pharmacological properties. Compounds with similar structures have shown potential as neuroprotective agents. For instance, (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been identified as a key chiral building block for synthesizing neuroprotective compounds .

Potential Applications

  • Neuroprotection : Research indicates that trifluoromethyl-substituted phenyl compounds may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Synthetic Intermediates : The compound can serve as an intermediate in synthesizing other biologically active molecules.

Case Studies and Research Findings

  • Biotransformation Studies :
    A study focused on the biotransformation of 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL using recombinant E. coli. This process demonstrated high enantioselectivity (>99.9%) for the production of neuroprotective agents .
    StrainProductEnantioselectivity
    E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y(R)-MTF-PEL>99.9%
  • Synthesis Methods :
    Various methods have been developed to synthesize this compound, including:
    • Reduction of 3'-(trifluoromethyl)acetophenone followed by bromination.
    • Using metal catalysts to enhance yields and selectivity .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via bromination of a trifluoromethyl-substituted phenyl ethanol precursor. A common approach involves using brominating agents like PBr₃ or HBr in the presence of a catalyst. For example, α-bromination of secondary alcohols can be achieved using ammonium bromide and oxone under controlled temperatures (40–60°C) to minimize side reactions . Optimization should focus on reaction time, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to enhance yield. Monitoring via thin-layer chromatography (TLC) or in-situ FTIR is recommended to track progress.

Q. How can researchers characterize the compound’s purity and structural identity?

Methodological Answer: Combine multiple spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromine atom (split patterns for adjacent protons) and the trifluoromethyl group (¹⁹F NMR at ~-60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~284.0 g/mol) and isotopic patterns characteristic of bromine .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .

Q. What storage conditions are critical to maintain the compound’s stability?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability studies under accelerated conditions (40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the bromine atom, identifying susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the conductor-like screening model (COSMO). Transition state analysis may reveal energy barriers for SN1 vs. SN2 mechanisms . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is essential to confirm computational predictions.

Q. What strategies resolve contradictory data between X-ray crystallography and NMR for stereochemical assignment?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve positional disorder of the trifluoromethyl group .
  • NMR NOE Experiments : Rotating-frame Overhauser effect spectroscopy (ROESY) can identify spatial proximity between the hydroxyl proton and aromatic protons, clarifying conformation .
  • Synchrotron Radiation : For ambiguous cases, high-flux X-ray sources improve data quality, reducing errors in electron density maps .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, as quantified via:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient character.
  • UV-Vis Spectroscopy : Bathochromic shifts in absorption spectra indicate extended conjugation effects .
  • Hammett Constants : Use σₚ values to correlate substituent effects with reaction rates in electrophilic substitutions .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to the compound’s potential metabolic interactions. Use fluorogenic substrates for high-throughput screening .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values. Compare with structurally similar compounds to establish structure-activity relationships (SAR) .

Q. How can researchers mitigate challenges in scaling up synthesis for gram-scale production?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat and mass transfer, reducing side reactions during bromination .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported HBr) to enhance reusability and reduce costs.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real-time .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to distinguish between melting and degradation.
  • DSC Calibration : Use high-purity standards (e.g., indium) to ensure differential scanning calorimetry (DSC) accuracy. Polymorphism screening (via solvent recrystallization) can identify metastable forms with lower melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol

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